molecular formula C13H14N2O2 B2803358 4-(Quinolin-2-yloxy)oxolan-3-amine CAS No. 2198304-98-0

4-(Quinolin-2-yloxy)oxolan-3-amine

Cat. No.: B2803358
CAS No.: 2198304-98-0
M. Wt: 230.267
InChI Key: QXKMKJFGROOIMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Quinolin-2-yloxy)oxolan-3-amine is a heterocyclic compound that features a quinoline moiety linked to an oxolane ring via an amine group

Preparation Methods

The synthesis of 4-(Quinolin-2-yloxy)oxolan-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with quinoline and oxolane derivatives.

    Reaction Conditions: The quinoline derivative is reacted with an oxolane derivative under basic conditions to form the desired product. Common reagents include sodium hydride or potassium carbonate.

    Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity. Catalysts such as palladium or copper may be employed to facilitate the reaction.

Chemical Reactions Analysis

4-(Quinolin-2-yloxy)oxolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the oxolane ring, where halogenated reagents replace the amine group with other functional groups.

Scientific Research Applications

4-(Quinolin-2-yloxy)oxolan-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with DNA replication in cancer cells.

    Industry: It is used in the development of new materials with unique electronic properties, such as organic semiconductors.

Comparison with Similar Compounds

4-(Quinolin-2-yloxy)oxolan-3-amine can be compared with other similar compounds:

    Quinoline Derivatives: Compounds like 4-hydroxyquinoline and 2-hydroxyquinoline share similar structural features but differ in their biological activities.

    Oxolane Derivatives: Compounds such as oxolane-2,3-dione exhibit different reactivity due to the presence of additional functional groups.

    Unique Features: The combination of quinoline and oxolane moieties in this compound provides a unique scaffold for drug development, offering a balance of stability and reactivity.

Properties

IUPAC Name

4-quinolin-2-yloxyoxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c14-10-7-16-8-12(10)17-13-6-5-9-3-1-2-4-11(9)15-13/h1-6,10,12H,7-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKMKJFGROOIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)OC2=NC3=CC=CC=C3C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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